1-(4-isopropylbenzyl)-1H-pyrazol-5-amine

Description

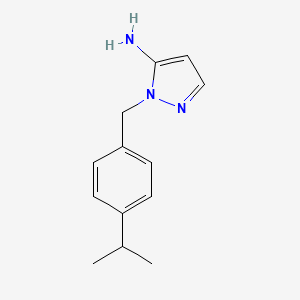

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-propan-2-ylphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10(2)12-5-3-11(4-6-12)9-16-13(14)7-8-15-16/h3-8,10H,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUMURJAITZODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407068 | |

| Record name | 1-(4-isopropylbenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-29-6 | |

| Record name | 1-[[4-(1-Methylethyl)phenyl]methyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-isopropylbenzyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pyrazole Scaffold: a Cornerstone in Medicinal Chemistry Research

The pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in the field of drug discovery. researchgate.netresearchgate.netnih.gov This designation stems from its versatile chemical nature and its presence in a multitude of biologically active compounds, including several FDA-approved drugs. researchgate.netnih.gov The structural characteristics of the pyrazole ring, such as its ability to participate in hydrogen bonding and its relatively straightforward synthesis, make it an attractive framework for the design of novel therapeutic agents. researchgate.netnih.gov

The adaptability of the pyrazole nucleus allows for the creation of a vast library of derivatives with a wide spectrum of pharmacological activities. nih.gov Researchers have successfully developed pyrazole-based compounds targeting a diverse array of biological targets, including enzymes, receptors, and ion channels. researchgate.net This has led to the identification of potent anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant agents. researchgate.netijnrd.org The sustained interest in this scaffold is evidenced by the continuous stream of research dedicated to exploring its potential in addressing various diseases. researchgate.netnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

| Celecoxib (B62257) | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Ruxolitinib | Anticancer |

| Axitinib | Anticancer |

| Niraparib | Anticancer |

| Baricitinib | Anticancer/Anti-inflammatory |

| Lenacapavir | Antiviral (HIV) |

| Riociguat | Pulmonary Hypertension |

This table highlights the diverse therapeutic applications of drugs built upon the pyrazole framework, as noted in multiple research articles. researchgate.netnih.govtandfonline.com

Pharmacological Relevance of 1h Pyrazol 5 Amine Derivatives

Within the broad family of pyrazoles, derivatives featuring a 5-amino group (1H-pyrazol-5-amines) have emerged as a particularly promising class of compounds in medicinal chemistry. mdpi.com The presence of the amino group at the 5-position offers a versatile point for chemical modification, enabling the synthesis of a wide range of analogs with tailored biological activities. mdpi.comnih.gov

Research has demonstrated that 1H-pyrazol-5-amine derivatives possess a diverse pharmacological profile, with significant findings in several key therapeutic areas. mdpi.com These compounds have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.govnih.gov

Key Pharmacological Activities of 1H-Pyrazol-5-amine Derivatives:

Anticancer Activity: A significant body of research has focused on the development of 1H-pyrazol-5-amine derivatives as anticancer agents. nih.govmdpi.com These compounds have shown efficacy against various cancer cell lines, and their mechanisms of action often involve the inhibition of kinases critical for tumor growth and survival. nih.govmdpi.com For instance, derivatives have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are key targets in cancer therapy. mdpi.com

Kinase Inhibition: The 1H-pyrazol-5-amine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. nih.govnih.gov Notably, derivatives have been explored as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are involved in inflammatory and immunological signaling pathways. mdpi.com

Antimicrobial Activity: Researchers have also investigated the potential of 1H-pyrazol-5-amine derivatives as antimicrobial agents. nih.gov Studies have reported the synthesis of analogs with activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of pyrazole (B372694) derivatives are well-established, with celecoxib (B62257) being a prime example. researchgate.net The 1H-pyrazol-5-amine subclass also contributes to this area of research, with some derivatives showing potential as anti-inflammatory and analgesic agents. mdpi.comfrontiersin.org

Table 2: Investigated Therapeutic Targets of 1H-Pyrazol-5-amine Derivatives

| Therapeutic Target/Activity | Disease Area |

| Kinase Inhibition (e.g., p38 MAPK, BTK) | Cancer, Inflammation |

| Anticancer (various cell lines) | Oncology |

| Antibacterial | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

This table summarizes the diverse biological activities and potential therapeutic applications of 1H-pyrazol-5-amine derivatives as reported in the scientific literature. mdpi.com

The Scientific Case for Investigating 1 4 Isopropylbenzyl 1h Pyrazol 5 Amine

Established Synthetic Pathways for 1H-Pyrazol-5-amine Core Structures

The synthesis of the 1H-pyrazol-5-amine core is a well-established area of heterocyclic chemistry, with several reliable methods available. These approaches typically involve the construction of the pyrazole ring from acyclic precursors through cyclization reactions.

Cyclization Reactions in Pyrazole Synthesis

The formation of the pyrazole ring is most commonly achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound or an equivalent synthon. Key starting materials often include β-ketonitriles, malononitrile (B47326), and their derivatives. nih.govbeilstein-journals.org

One of the most prevalent methods involves the reaction of hydrazines with β-ketonitriles. nih.gov For instance, substituted phenylhydrazines react with 1-aminocinnamonitriles (derived from benzoylacetonitrile) to yield 5-amino-3-aryl-1H-pyrazoles. nih.gov Similarly, the cyclocondensation of arylhydrazines with malononitrile derivatives is a powerful route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a reaction that can be accelerated using catalysts like a mixture of FeCl₃ and polyvinyl pyrrolidine (B122466) (PVP). mdpi.com

More advanced, multicomponent strategies have also been developed. A notable example is the [2+2+1] multicomponent synthesis of pyrazoles from the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.gov This method forms the N-N bond in the final step, avoiding the use of potentially hazardous hydrazine reagents. nih.gov Another multicomponent approach involves the reaction of hydrazines, nitriles, and benzenethiols, mediated by iodine, to produce aminopyrazole-thioether derivatives. mdpi.com The general mechanism for the synthesis of 5-aminopyrazoles from the reaction of malononitrile with hydrazines is initiated by a Michael addition, followed by intramolecular cyclization and elimination of ammonia. mdpi.comnih.gov

The versatility of these cyclization reactions allows for the introduction of a wide variety of substituents onto the pyrazole core, setting the stage for the synthesis of specifically substituted compounds like this compound.

Reductive Amination Strategies for N-Substituted Pyrazol-5-amines

Reductive amination is a powerful and widely used method in organic synthesis for the formation of carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines from primary or secondary amines and carbonyl compounds. ineosopen.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds in two main stages: the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.comlibretexts.org

This strategy is highly applicable for the synthesis of N-substituted pyrazol-5-amines. A primary aminopyrazole can be reacted with an appropriate aldehyde or ketone to introduce a desired substituent on the exocyclic amino group. For example, an efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported via a solvent-free condensation/reduction sequence starting from the corresponding aminopyrazole and p-methoxybenzaldehyde. researchgate.net

Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the more reactive aldehyde. masterorganicchemistry.com This chemoselectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together. ineosopen.org This method avoids the often difficult-to-control direct alkylation of amines, which can lead to over-alkylation. masterorganicchemistry.com

Specific Synthesis Routes for this compound

A likely pathway would start with the synthesis of 3-substituted-1H-pyrazol-5-amine. This can be achieved through the cyclization of a hydrazine with a β-ketonitrile, such as the reaction between hydrazine hydrate (B1144303) and 3-oxobutanenitrile (B1585553) to yield 3-methyl-1H-pyrazol-5-amine.

The second crucial step is the regioselective N-alkylation of the pyrazole ring with 4-isopropylbenzyl chloride. This reaction would be carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This approach is analogous to the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, which involves the N-alkylation of the pyrazole precursor. nih.govtandfonline.com

Alternatively, if the desired product is an N-substituted aminopyrazole, reductive amination would be the method of choice. This would involve reacting a pre-formed this compound with an aldehyde or ketone.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold possesses a reactive exocyclic amino group, which is a prime site for further chemical modification. This allows for the synthesis of a diverse library of derivatives through reactions such as acylation and coupling to form azo compounds.

Acylation Reactions and Amide Formation

The primary amino group at the C5 position of the pyrazole ring readily undergoes acylation with various acylating agents to form stable amide derivatives. This transformation is a cornerstone of medicinal chemistry for modifying the properties of a lead compound. luxembourg-bio.com The reaction typically involves treating the aminopyrazole with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane (B109758) (DCM). tandfonline.com

This methodology has been successfully applied to structurally similar compounds. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized by reacting the parent amine with different substituted aromatic acid chlorides. nih.govtandfonline.com The resulting N-(pyrazol-5-yl)benzamides have been investigated for their biological activities. nih.govnih.gov Similarly, various N-acylated 1H-pyrazol-5-amines have been synthesized and evaluated as potential covalent inhibitors of enzymes like thrombin. researchgate.net

The following table illustrates potential amide derivatives that could be synthesized from this compound based on established acylation reactions.

| Acylating Agent | Resulting Amide Derivative |

| Benzoyl chloride | N-(1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)benzamide |

| Acetyl chloride | N-(1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)acetamide |

| 4-Chlorobenzoyl chloride | 4-Chloro-N-(1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)benzamide |

| 4-Methoxybenzoyl chloride | N-(1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)-4-methoxybenzamide |

Coupling Reactions for Azo Derivatives

The 5-amino group of the pyrazole ring can be converted into a diazonium salt, which can then be used in azo coupling reactions to generate a wide array of pyrazole-containing azo dyes. mdpi.com These compounds are of interest not only as dyes but also for their potential biological activities and applications in materials science. mdpi.comrsc.org

The synthesis of these azo derivatives typically involves a two-step process. First, the this compound is diazotized using a source of nitrous acid, commonly sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0-5 °C). mdpi.comresearchgate.net The resulting diazonium salt is generally unstable and is used immediately in the subsequent step.

Second, the diazonium salt solution is added to a solution of a coupling component. rsc.org Coupling partners are typically electron-rich aromatic compounds, such as phenols, naphthols, or anilines. mdpi.comresearchgate.net The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the azo bridge (-N=N-). nih.gov

Alternatively, oxidative dehydrogenative coupling of pyrazol-5-amines can be employed to form symmetrical or unsymmetrical azo compounds. nih.govacs.orgacs.org This can be achieved using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of catalysts such as copper salts. mdpi.com

The table below shows examples of potential azo derivatives synthesized from this compound.

| Coupling Component | Resulting Azo Derivative |

| Phenol | 4-((1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)diazenyl)phenol |

| 2-Naphthol | 1-((1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)diazenyl)naphthalen-2-ol |

| Aniline | 4-((1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)diazenyl)aniline |

| N,N-Dimethylaniline | 4-((1-(4-isopropylbenzyl)-1H-pyrazol-5-yl)diazenyl)-N,N-dimethylaniline |

Nucleophilic Substitution Reactions in Pyrazol-5-amine Derivatives

The 1H-pyrazol-5-amine scaffold is characterized by three primary nucleophilic sites: the amino group at the C5 position (5-NH2), the nitrogen atom at the N1 position (1-NH), and the carbon atom at the C4 position (4-CH). The general order of reactivity for these sites is 5-NH₂ > 1-NH > 4-CH. beilstein-journals.org This differential reactivity allows for selective functionalization through various nucleophilic substitution reactions. While specific studies on this compound are limited, extensive research on its analogs provides a clear understanding of its chemical behavior.

Substitution at the C4-Position:

The C4 position of the pyrazole ring can undergo electrophilic substitution, which is mechanistically a nucleophilic attack by the π-system of the ring on an electrophile. A notable example is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org This transformation can be achieved at room temperature using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org The reaction provides an effective, metal-free method to synthesize 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org For instance, 3-phenyl-1H-pyrazol-5-amine reacts with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) to yield the corresponding 4-iodo and 4-bromo derivatives. beilstein-archives.org

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 96 |

| 3-(4-fluorophenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-fluorophenyl)-1-tosyl-1H-pyrazol-5-amine | 93 |

| 3-phenyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70 |

| 3-phenyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80 |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68 |

Substitution at the 5-Amino Group:

The exocyclic amino group at the C5 position is the most nucleophilic site and readily participates in reactions with various electrophiles. beilstein-journals.org Acylation is a common transformation, where the amine reacts with acylating agents like benzoyl chlorides to form N-pyrazol-5-yl)benzamides. researchgate.net This reaction is fundamental for creating a wide array of derivatives. For example, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to explore their structure-activity relationships.

Another significant reaction involving the 5-amino group is its role in oxidative dehydrogenative coupling. In the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP), pyrazol-5-amines can undergo a coupling reaction to form azopyrrole derivatives, which simultaneously installs C-I and N-N bonds. nih.gov

Incorporation of Heterocyclic Moieties onto the Pyrazole Core

The polyfunctional nature of 5-aminopyrazole derivatives makes them ideal precursors for constructing fused heterocyclic systems, which are of great interest in drug discovery. beilstein-journals.orgnih.gov These syntheses typically involve condensation reactions with bifunctional electrophiles, leading to the annulation of a new ring onto the pyrazole scaffold.

Pyrazolo[1,5-a]pyrimidines:

One of the most extensively studied fused systems is pyrazolo[1,5-a]pyrimidine. These are commonly synthesized via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones and chalcones. eurekaselect.comnih.gov The reaction proceeds through an initial nucleophilic attack by the 5-amino group on one of the electrophilic centers, followed by an intramolecular cyclization involving the endocyclic N1 atom and subsequent dehydration. beilstein-journals.orgresearchgate.net The regioselectivity of the reaction is driven by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen. researchgate.net A variety of substituted pyrazolo[1,5-a]pyrimidines have been prepared using this strategy, with yields often influenced by the electronic nature of the substituents on the reactants. researchgate.net

Imidazo[1,2-b]pyrazoles:

The imidazo[1,2-b]pyrazole scaffold can be constructed by reacting 5-aminopyrazole derivatives with α-halocarbonyl compounds such as chloroacetonitrile (B46850) or chloroacetone. scirp.org The synthesis involves an initial nucleophilic substitution where the 5-amino group displaces the halide, followed by an intramolecular cyclization. This approach has been used to generate libraries of imidazo[1,2-b]pyrazole derivatives for biological screening. scirp.org

Pyrazolo[1,5-a] nih.govresearchgate.netproquest.comtriazines:

Pyrazolo[1,5-a] nih.govresearchgate.netproquest.comtriazines, which are isosteres of biologically important purines, can also be synthesized from 5-aminopyrazole precursors. researchgate.netscispace.com The annulation of the 1,3,5-triazine (B166579) ring onto the pyrazole is a versatile and frequently used synthetic strategy. scispace.com For example, reacting a 5-aminopyrazole derivative with ethoxycarbonyl isocyanate, followed by treatment with sodium ethoxide and subsequent reaction with benzoyl chlorides, yields a series of pyrazolo[1,5-a] nih.govresearchgate.netproquest.comtriazine derivatives. nih.govnih.gov

| Starting Pyrazole Analog | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 5-amino-1H-pyrazoles | 3-(dimethylamino)-1-aryl-prop-2-en-1-ones | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-amino-1H-pyrazoles | β-ketoesters | 4,7-dihydropyrazolo[1,5-a]pyrimidinones | beilstein-journals.org |

| 5-aminopyrazole derivative | Chloroacetonitrile / Chloroacetone | Imidazo[1,2-b]pyrazoles | scirp.org |

| 5-aminopyrazole derivative | Ethoxycarbonyl isocyanate, then NaOEt, then ArCOCl | Pyrazolo[1,5-a] nih.govresearchgate.netproquest.comtriazines | nih.gov |

| 5-aminopyrazole | Isatin and cyclic β-diketones | Pyrazolo[3,4-b]pyridine-spiroindolinones | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms.

For this compound, ¹H NMR spectroscopy would be used to identify all the distinct proton environments. The spectrum would be expected to show signals corresponding to the aromatic protons on the benzyl group, the protons on the pyrazole ring, the benzylic methylene (B1212753) (-CH₂-) protons, the methine (-CH-) and methyl (-CH₃) protons of the isopropyl group, and the protons of the primary amine (-NH₂). The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton coupling, helping to piece together the molecular structure.

¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon environments. Key signals would include those for the isopropyl methyl and methine carbons, the benzylic methylene carbon, the distinct carbons of the pyrazole ring, and the carbons of the 4-isopropylbenzyl substituent. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

Although specific experimental data for this exact compound is not publicly available, theoretical analysis and data from structurally similar pyrazole derivatives allow for the prediction of expected chemical shifts. nih.govmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H |

| Isopropyl -CH | ~2.9 | Septet | 1H |

| Benzyl -CH₂- | ~5.1 | Singlet | 2H |

| Amine -NH₂ | Broad singlet, variable | Singlet (broad) | 2H |

| Pyrazole C3-H | ~7.5 | Doublet | 1H |

| Pyrazole C4-H | ~5.7 | Doublet | 1H |

| Benzyl Ar-H (ortho to CH₂) | ~7.2 | Doublet | 2H |

| Benzyl Ar-H (meta to CH₂) | ~7.1 | Doublet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data from analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Benzyl -CH₂- | ~53 |

| Pyrazole C4 | ~95 |

| Benzyl C (ortho & meta) | ~127-129 |

| Benzyl C (ipso to CH₂) | ~135 |

| Pyrazole C5 | ~140 |

| Benzyl C (ipso to isopropyl) | ~148 |

| Pyrazole C3 | ~153 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molar mass: 215.3 g/mol ), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula, C₁₃H₁₇N₃. sigmaaldrich.com

In the mass spectrometer, the molecule would be ionized, most commonly forming a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this ion would precisely correspond to the molecular weight. Subsequent fragmentation of the molecular ion provides characteristic pieces that reflect the compound's structure. Expected fragmentation pathways would include:

Loss of an isopropyl group: Cleavage of the isopropyl group from the benzyl ring.

Benzylic cleavage: Fission of the bond between the pyrazole ring and the benzyl group, which would likely produce a stable benzyl or tropylium (B1234903) cation.

Cleavage of the pyrazole ring: Fragmentation of the heterocyclic ring system itself.

Analysis of these fragment ions helps to confirm the presence and connectivity of the isopropylbenzyl and aminopyrazole moieties. mdpi.commdpi.com

Table 3: Expected Mass Spectrometry Data for this compound Based on the compound's calculated molecular weight and common fragmentation patterns.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 216.15 | Protonated molecular ion |

| [M]⁺ | 215.14 | Molecular ion |

| [M-CH(CH₃)₂]⁺ | 172.09 | Loss of the isopropyl radical |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from benzylic cleavage |

| [C₁₀H₁₃]⁺ | 133.10 | 4-isopropylbenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.gov

Key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) group would typically show a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. rsc.org

C-H Stretching: Aromatic C-H stretching from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic benzyl ring and the C=N/C=C stretching of the pyrazole ring.

C-N Stretching: This vibration typically appears in the 1000-1250 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound Predicted values are based on characteristic functional group frequencies.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring/Pyrazole Ring | C=C / C=N Stretch | 1500 - 1650 | Medium to Strong |

| Benzyl Group | C-H Bending (out-of-plane) | 800 - 850 | Strong |

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular geometry.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. It would reveal the planarity of the pyrazole and benzyl rings and the spatial orientation of the isopropylbenzyl group relative to the pyrazole core. For some pyrazole derivatives, this has been the only method to unambiguously determine the exact isomer formed during synthesis. nih.gov

Furthermore, the crystallographic data would detail the intermolecular interactions, such as hydrogen bonding involving the amine group's protons and the nitrogen atoms of the pyrazole ring, which dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure data for this compound is available, analysis of related structures like 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine shows how the pyrazole and phenyl rings are rotated relative to each other and how intermolecular hydrogen bonds link molecules into chains. nih.gov

Table 5: Information Obtainable from X-ray Crystallography of this compound This table describes the data that would be obtained from a successful crystallographic analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-N, N-N). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C, N-N-C). |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. |

Computational and Theoretical Investigations of 1 4 Isopropylbenzyl 1h Pyrazol 5 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurasianjournals.com It is widely employed to determine the properties of pyrazole (B372694) derivatives, providing insights into their molecular geometry, electronic distribution, and chemical reactivity. aip.orgtandfonline.com

DFT calculations typically start with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). tandfonline.com From this optimized structure, various electronic properties can be calculated. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Another important aspect derived from DFT calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). aip.org This information is vital for predicting how a molecule will interact with other molecules and its likely sites for chemical reactions. aip.orgnih.gov For pyrazole derivatives, DFT studies have been used to analyze bond lengths, bond angles, and charge distributions, which are essential for understanding their structural integrity and reactive nature. researchgate.netnih.gov Theoretical vibrational analysis using DFT can also predict infrared spectra, which can be compared with experimental data to confirm the molecular structure. tandfonline.com

| DFT-Derived Property | Significance in Analyzing Pyrazole Derivatives |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. nih.gov |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap (Egap) | A measure of molecular stability and chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack. aip.org |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, aiding in reactivity prediction. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential inhibitors against biological targets. researchgate.net For pyrazole derivatives, which are known to possess a wide range of pharmacological activities, docking studies help elucidate their mechanism of action at a molecular level. bohrium.comnih.gov

The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. This function calculates the binding energy, with lower energy values indicating a more stable and favorable interaction. researchgate.netmdpi.com Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.gov

Numerous studies have employed molecular docking to investigate the potential of pyrazole derivatives as inhibitors of various enzymes. For instance, they have been successfully docked into the active sites of targets like:

Cyclin-Dependent Kinases (CDKs): Crucial regulators of the cell cycle, making them a key target in cancer therapy. Docking studies have shown that pyrazole derivatives can fit into the ATP-binding pocket of CDK2, inhibiting its activity. researchgate.netrsc.orgnih.gov

Receptor Tyrosine Kinases (RTKs): These play a significant role in cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer. Pyrazoles have been evaluated as inhibitors for RTKs like VEGFR-2, EGFR, and RET kinase. researchgate.netnih.govnih.gov

Tubulin: A protein essential for microtubule formation and cell division. Certain pyrazole-chalcone conjugates have shown high binding affinity for the colchicine-binding site of tubulin, suggesting they could act as microtubule polymerization inhibitors. mdpi.com

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. Docking studies have been used to understand the binding modes of pyrazole derivatives as selective COX-2 inhibitors. mdpi.com

A study on a closely related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, used molecular docking to assess its potential against a prostate cancer protein (PDB ID: 6XXO), demonstrating the direct applicability of this method to derivatives of the core structure of interest. researchgate.net The results of these simulations provide a rational basis for designing more potent and selective inhibitors. jocpr.com

| Target Protein | Therapeutic Area | Key Findings from Docking Pyrazole Derivatives |

| CDK2 | Cancer | Pyrazole derivatives show strong binding affinity, forming hydrogen bonds within the ATP-binding site. researchgate.netrsc.orgnih.gov |

| VEGFR-2 | Cancer | Derivatives exhibit low binding energy, indicating potential as inhibitors. researchgate.net |

| Tubulin | Cancer | Compounds display high binding free energy at the colchicine-binding site, suggesting potent inhibition. mdpi.com |

| COX-2 | Inflammation | Docking results align with in vitro anti-inflammatory activity, revealing key binding interactions. mdpi.com |

| RET Kinase | Cancer | Simulations reveal important hydrophobic and hydrogen bond interactions responsible for inhibition. nih.gov |

Molecular Dynamics Simulations to Elucidate Binding Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective. eurasianjournals.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. researchgate.net This technique is crucial for validating docking results and understanding the conformational changes that may occur upon ligand binding. nih.gov

In the context of pyrazole derivatives, MD simulations are used to assess the stability of the docked pose within the protein's active site. rsc.org A simulation is typically run for a duration of nanoseconds, during which the movements of the ligand-protein complex are tracked. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions, such as loops, can indicate flexibility, which may be important for ligand entry or conformational adjustments. nih.gov

MD simulations have confirmed the stability of pyrazole derivatives in the binding pockets of targets like RET kinase and CDK2. nih.govrsc.org These studies have shown that the key interactions predicted by docking, such as hydrogen bonds, are often maintained throughout the simulation, reinforcing the proposed binding model. nih.gov Furthermore, MD can reveal subtle conformational changes in the protein or ligand that are not apparent from static docking, providing a more complete picture of the binding event. eurasianjournals.combohrium.com

Prediction of Global Chemical Reactivity Parameters

The primary descriptors are calculated from the energies of the HOMO and LUMO orbitals. mdpi.com

| Reactivity Descriptor | Formula (using Ionization Potential I and Electron Affinity A) | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. researchgate.net |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. asrjetsjournal.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electronic configuration. Higher hardness implies greater stability. nih.govresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to act as an electrophile (electron acceptor). asrjetsjournal.org |

These parameters are invaluable for comparing the reactivity of different pyrazole derivatives. For example, a molecule with a low chemical hardness and high electrophilicity index is generally considered more reactive. nih.govasrjetsjournal.org This information can be used to predict how a molecule might behave in a biological system or a chemical reaction, guiding the synthesis of new compounds with desired properties. bohrium.comnih.gov The analysis of these descriptors has shown that they can correlate with the observed biological activity of certain compounds. researchgate.net

Pharmacological and Biological Evaluation of 1 4 Isopropylbenzyl 1h Pyrazol 5 Amine Analogs

Anticancer/Antiproliferative Activities of Pyrazole (B372694) Derivatives

The unique structural properties of pyrazole derivatives have made them a significant area of research for developing potent and selective anticancer agents. nih.gov Scientists have synthesized and tested numerous pyrazole analogs for their effectiveness against various cancer cell lines, revealing that specific substitutions on the pyrazole ring can greatly improve anticancer efficacy. nih.gov These compounds have been shown to act through multiple mechanisms, targeting various proteins and pathways essential for cancer cell growth and survival. nih.govnih.gov

In Vitro Cytotoxicity Studies against Cancer Cell Lines (e.g., MCF-7, A375P)

A wide range of pyrazole derivatives have been evaluated for their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these studies.

For instance, a series of pyrazole carbaldehyde derivatives were tested against the MCF-7 breast cancer cell line. nih.gov One compound in this series demonstrated an IC₅₀ of 0.25 μM, which was more potent than the standard drug doxorubicin (B1662922) (IC₅₀ of 0.95 μM). nih.gov Another study on pyrazole-linked benzothiazole-β-naphthol derivatives found several compounds with significant cytotoxicity against MCF-7 cells, with IC₅₀ values ranging from 4.63 to 5.54 µM. nih.gov Similarly, novel pyrazole ring-containing isolongifolanone (B1589518) derivatives were assessed, with one compound showing potent activity against MCF-7 cells with an IC₅₀ value of 5.21 µM. nih.gov

In studies involving other cell lines, a novel pyrazole-based derivative, P3C, was found to be highly cytotoxic across 27 different human cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar ranges. nih.gov Specifically, against two triple-negative breast cancer (TNBC) cell lines, the IC₅₀ values ranged from 0.25 to 0.49 µM. nih.gov Another pyrazole derivative, PTA-1, showed potent cytotoxicity against several breast cancer cell lines, with an IC₅₀ of 0.93 µM against MDA-MB-231 cells, while being less toxic to non-cancerous MCF-10A cells (IC₅₀ of 4.40 µM). mdpi.com

The table below summarizes the in vitro cytotoxic activity of various pyrazole analogs against selected cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyrazole Analogs against Cancer Cell Lines

| Compound/Derivative Series | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 | 0.25 | nih.gov |

| Doxorubicin (Standard) | MCF-7 | 0.95 | nih.gov |

| Pyrazole-linked Benzothiazole-β-naphthol | MCF-7 | 4.63–5.54 | nih.gov |

| Pyrazole-containing Isolongifolanone (Compound 37) | MCF-7 | 5.21 | nih.gov |

| Pyrazole Derivative (P3C) | TNBC cell lines | 0.25–0.49 | nih.gov |

| Pyrazole Derivative (PTA-1) | MDA-MB-231 | 0.93 | mdpi.com |

| Pyrazole Derivative (PTA-1) | MCF-10A (non-cancerous) | 4.40 | mdpi.com |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 | 3.9–35.5 | rsc.org |

Mechanisms of Growth Inhibition (e.g., Apoptosis Induction, DNA Fragmentation)

The anticancer effects of pyrazole derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. nih.gov Research has uncovered several key mechanisms through which these compounds inhibit cancer cell growth.

One primary mechanism is the induction of apoptosis through the activation of caspases, which are proteases crucial to the apoptotic process. Studies have shown that pyrazole derivatives can activate both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). nih.govjpp.krakow.plmdpi.com For example, a pyrazole derivative known as P3C was found to induce the activation of caspase-3/7 and caspase-8 in triple-negative breast cancer cells. nih.gov Another compound, PTA-1, also triggered caspase-3/7 activation. mdpi.com This activation leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and ultimately results in DNA fragmentation and cell death. nih.govnih.govjpp.krakow.pl

Furthermore, many pyrazole derivatives induce apoptosis by generating reactive oxygen species (ROS) within cancer cells. nih.govnih.gov This accumulation of ROS can lead to mitochondrial depolarization, disrupting the cell's energy production and releasing pro-apoptotic factors. nih.govnih.gov

Investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that they can activate pro-apoptotic proteins like Bax and p53. rsc.org Some of these compounds were also shown to cause DNA damage, indicated by increased comet tail length in assays, which suggests they induce genotoxic stress through DNA strand breaks. rsc.org Cell cycle analysis has also shown that certain pyrazole analogs can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govsrrjournals.com

Evaluation against Lung Cancer Cells

Pyrazole derivatives have demonstrated particular promise as agents against lung cancer. srrjournals.com Numerous studies have synthesized and evaluated pyrazole analogs for their antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H522. nih.govnih.govdigitellinc.com

In one study, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated against A549 cells, with one compound showing a potent IC₅₀ value of 8.21 µM. nih.gov Another investigation of pyrazole-based hybrid heteroaromatics identified two compounds with IC₅₀ values of 42.79 and 55.73 μM against A549 cells, while showing no toxicity to normal cell lines. nih.gov

A separate study focused on 1,3-diarylpyrazolone derivatives, identifying two compounds (P7 and P11) that exhibited high antiproliferative activity against both A549 and NCI-H522 cancer cells. nih.gov Notably, these compounds were found to be about 10 times less cytotoxic to non-cancerous human lung fibroblast cells, indicating a degree of selectivity. nih.gov The activity of these compounds was even higher than that of the clinically approved drugs Afatinib and Gefitinib in the same cell lines. nih.gov

The table below presents data on the cytotoxic activity of various pyrazole analogs against lung cancer cell lines.

Table 2: Cytotoxicity of Pyrazole Analogs against Lung Cancer Cell Lines

| Compound/Derivative Series | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 24) | A549 | 8.21 | nih.gov |

| Pyrazole-based hybrid heteroaromatic (Compound 31) | A549 | 42.79 | nih.gov |

| Pyrazole-based hybrid heteroaromatic (Compound 32) | A549 | 55.73 | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | A549 | Similar to MCF-7 (3.9–35.5) | rsc.org |

| Pyrazole-thiazolidinone derivative (4a) | Lung Cancer Cell Line | 31.01% inhibition | ijnrd.org |

Antimicrobial Activities of Pyrazole Derivatives

Beyond their anticancer properties, pyrazole derivatives are recognized for a broad spectrum of antimicrobial activities. nih.govnih.gov Their metabolic stability and versatile structure make them excellent candidates for developing new agents to combat bacterial and fungal infections, including those caused by drug-resistant strains. nih.gov

Antibacterial Screening (Gram-positive and Gram-negative bacteria)

Analogs of 1-(4-isopropylbenzyl)-1H-pyrazol-5-amine have been extensively screened for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov These compounds have shown efficacy against a variety of bacterial pathogens.

For example, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than the standard antibiotic ciprofloxacin (B1669076) against several Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Other pyrazole derivatives have demonstrated moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml. nih.gov

In another study, a series of pyrazole derivatives showed a wide spectrum of activity against Proteus vulgaris (a Gram-negative bacterium) and very broad-spectrum inhibitory activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.net Some pyrazole derivatives containing a hydrazide moiety were found to be more effective than control antibiotics in inhibiting both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives.

Table 3: Antibacterial Activity of Pyrazole Analogs

| Derivative Series | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 (MBC) | nih.gov |

| Synthesized pyrazole derivatives | Gram-positive & Gram-negative strains | As low as 12.5 | nih.gov |

| Hydrazide derivatives of pyrazole | Gram-positive & Gram-negative strains | 1.9/7.8 (MIC/MBC) to 3.9/7.8 (MIC/MBC) | nih.gov |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | nih.gov |

| Pyrazole derivatives (18 & 19) | P. vulgaris | "Very good inhibitory activity" | researchgate.net |

Antifungal Screening (Mycotoxic strains, Candida albicans, Aspergillus niger)

The antifungal potential of pyrazole derivatives has been evaluated against several fungal species, including opportunistic pathogens like Candida albicans and mycotoxin-producing molds such as Aspergillus niger. nih.govnih.govmdpi.com

In one study, newly synthesized pyrazole acetamide (B32628) derivatives were tested against C. albicans and A. niger. nih.gov Two of the compounds showed significant antifungal activity, comparable to the standard drug fluconazole, with a Minimum Inhibitory Concentration (MIC) value of 50 μg/ml. nih.gov

Another extensive screening of twenty different pyrazole derivatives against various fungal pathogens identified a particularly effective compound. nih.gov This compound, designated 3b, showed the highest activity against A. niger and Aspergillus flavus, with inhibition zone diameters (IZD) of 32.0 mm and 30.0 mm, respectively. nih.gov The MIC for this compound was found to be between 250 and 500 μg/ml, exhibiting 100% antifungal activity at concentrations of 500 μg/ml and above. nih.gov

The table below details the antifungal activity of various pyrazole analogs.

Table 4: Antifungal Activity of Pyrazole Analogs

| Derivative Series | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Pyrazole acetamide derivatives (OK-7, OK-8) | Candida albicans, Aspergillus niger | MIC = 50 μg/ml | nih.gov |

| Pyrazole derivative (3b) | Aspergillus niger | IZD = 32.0 mm | nih.gov |

| Pyrazole derivative (3b) | Aspergillus flavus | IZD = 30.0 mm | nih.gov |

| Pyrazole derivative (3b) | Pathogenic fungal strains | MIC = 250-500 μg/ml | nih.gov |

| Fluconazole (Standard) | Various fungi | IZD = 20.99-32.0 mm | nih.gov |

Anti-inflammatory Properties of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov A significant number of nonsteroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrazole moiety, with celecoxib (B62257) being a prominent example of a potent and selective COX-2 inhibitor. nih.govresearchgate.net The anti-inflammatory mechanism of many pyrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway that mediates inflammation. nih.govwikipedia.org

Research has demonstrated that the anti-inflammatory effects of pyrazole derivatives are not limited to COX inhibition. Some compounds also exhibit inhibitory activity against lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. nih.gov For instance, in one study, a series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Several of these compounds showed significant inhibition of carrageenan-induced paw edema in rat models. nih.gov Specifically, pyrazoline compounds within the series demonstrated higher anti-inflammatory activity than their pyrazole counterparts, with some derivatives showing efficacy greater than the standard drug, indomethacin. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features required for anti-inflammatory potency. researchgate.netnih.gov The nature and position of substituents on the pyrazole ring and its associated phenyl rings can dramatically influence activity. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazole core has been shown to contribute to COX-2 inhibitory activity. researchgate.net In a study of pyrazole carboxylic acid hydrazide analogs, molecular connectivity indices were used to establish a relationship between the chemical structure and anti-inflammatory activity, with predictions reaching over 80% accuracy. nih.gov

The table below summarizes the anti-inflammatory activity of selected pyrazole derivatives from a research study.

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Lipoxygenase (LOX) Inhibition (IC₅₀ µM) |

| 2d | > Indomethacin | - |

| 2e | High | - |

| 2g | - | 80 |

| Indomethacin (Ref) | High | - |

Data sourced from a study on pyrazoline and pyrazole derivatives, highlighting their potential as anti-inflammatory agents. nih.gov

Thrombin Inhibition and Anticoagulant Potential

The pyrazole scaffold has emerged as a promising framework for the development of novel anticoagulants, particularly through the inhibition of thrombin (Factor IIa), a critical enzyme in the blood coagulation cascade. nih.govmdpi.comnih.gov Thrombin inhibitors are sought after for the treatment and prevention of thrombotic diseases like myocardial infarction and ischemic stroke. nih.govnih.gov

Recent research has focused on 1H-pyrazol-5-amine-based derivatives as covalent thrombin inhibitors. nih.govmdpi.comnih.gov These compounds can operate through a "serine-trapping" mechanism, where they acylate the catalytic serine residue (Ser195) in the active site of thrombin. nih.govnih.gov This covalent interaction leads to potent and often selective inhibition. For example, flexible acylated 1H-pyrazol-5-amines have been identified as powerful thrombin inhibitors with IC₅₀ values in the nanomolar range (16–80 nM). nih.govnih.gov The most potent of these, compound 24e , was confirmed to transfer its acyl group to Ser195 via mass-shift assays. nih.govmdpi.com

Structure-activity relationship studies have revealed key determinants for activity. Fluorination of the pyrazole core has been shown to significantly enhance inhibitory potency against thrombin. acs.org For instance, a fluorinated 3-pyridyl-substituted 1H-pyrazol-5-amine demonstrated an IC₅₀ of 1.3 nM. acs.org The nature of the acyl group and substituents at other positions on the pyrazole ring also play a crucial role in both potency and selectivity against other serine proteases. mdpi.comacs.org

While potent in enzymatic assays, some of these acylated aminopyrazoles have shown limited effects on plasma coagulation times, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), in vitro. nih.govnih.gov This suggests they may offer a safer anticoagulant profile with a reduced risk of bleeding complications compared to traditional anticoagulants. nih.govnih.govacs.org Other pyrazole derivatives, however, have demonstrated the ability to prolong coagulation times in these plasma-based assays. acs.org Fused pyrazole compounds, such as Apixaban, which is a Factor Xa inhibitor, are already approved for clinical use as anticoagulants. nih.gov

The table below presents the thrombin inhibitory activity of representative acylated 1H-pyrazol-5-amine derivatives.

| Compound | Thrombin (FIIa) Inhibition (IC₅₀) | Notes |

| 9e | 165 nM | 2-iodobenzoyl moiety, 3-pyridyl group |

| 24e | 16 nM | Pivaloyl acyl group, confirmed covalent inhibitor |

| 33a | 1.3 nM | Fluorinated pyrazole core, 3-pyridyl group |

| 34a | Potent (16-80 nM range) | Flexible acylated 1H-pyrazol-5-amine |

| 34b | Potent (16-80 nM range) | Flexible acylated 1H-pyrazol-5-amine |

Data compiled from studies on pyrazole-based thrombin inhibitors. nih.govmdpi.comacs.org

Antileishmanial and Antitrypanosomal Activity

Protozoal diseases, including leishmaniasis and trypanosomiasis (such as Chagas disease and Human African Trypanosomiasis), pose a significant global health burden, particularly in tropical and subtropical regions. nih.gov The pyrazole scaffold has been extensively investigated for its potential to yield effective antiprotozoal agents. nih.govresearchgate.netjove.combenthamdirect.comresearchgate.netpjps.pkresearchgate.netnih.govnih.gov

Numerous studies have reported the synthesis of pyrazole derivatives with significant activity against various species of Leishmania and Trypanosoma. nih.govresearchgate.netjove.com For example, a series of N-ethylurea pyrazole derivatives were identified as dual inhibitors of Trypanosoma brucei and Trypanosoma cruzi. nih.gov Compound 54 from this series not only showed potent activity but also demonstrated improved pharmacokinetic properties and a fast-killing profile against intracellular T. cruzi. nih.gov

Similarly, trisubstituted pyrazoles have been designed and evaluated for their antimalarial and antileishmanial activities. researchgate.netjove.com In one study, pyrazoles 14d and 14e were effective at micromolar concentrations against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as Leishmania infantum and Leishmania tropica. researchgate.netjove.com Another investigation highlighted 5-anilino-substituted pyrazoles, where compounds 3a and 3c showed notable dual activity against P. falciparum and Leishmania donovani, with IC₅₀ values in the low micromolar range.

The mechanism of action for these antiprotozoal pyrazoles can be varied. Some are believed to target specific enzymes essential for the parasite's survival, such as sterol biosynthesis enzymes (e.g., CYP51) or iron-dependent superoxide (B77818) dismutase (Fe-SOD). nih.govnih.gov The structural features influencing activity often include the nature of substituents on the pyrazole and attached aryl rings, which can affect target binding and pharmacokinetic properties. researchgate.netnih.gov

The table below showcases the activity of selected pyrazole derivatives against different protozoan parasites.

| Compound | Target Organism | Activity (IC₅₀ / EC₅₀) |

| 11 | Trypanosoma cruzi | Fast-killing profile |

| 54 | Trypanosoma cruzi | Fast-killing profile |

| 14d | Leishmania infantum, L. tropica | Micromolar concentrations |

| 14e | Leishmania infantum, L. tropica | Micromolar concentrations |

| 3a | Leishmania donovani | 0.132 µmol/L |

| 3c | Leishmania donovani | 0.168 µmol/L |

| 8 | Trypanosoma brucei brucei | 25.12 µM |

| 14 | Leishmania major, L. mexicana | 40.78 µM, 46.85 µM |

Data compiled from various studies on the antiprotozoal activity of pyrazole derivatives. nih.govresearchgate.netnih.gov

Inhibition of Molecular Chaperones (e.g., Hsp90) in Fungal Pathogens

The molecular chaperone Heat shock protein 90 (Hsp90) is an essential protein in all eukaryotic organisms, playing a critical role in cellular stress responses, virulence, and the development of drug resistance in fungal pathogens. nih.govrsc.orgacs.orgacs.orgbu.edu This makes Hsp90 a compelling target for the development of new antifungal therapies. nih.govrsc.org However, a major challenge has been the high degree of conservation between fungal and human Hsp90, leading to potential host toxicity with non-selective inhibitors. nih.govacs.org

A significant breakthrough in this area has been the development of resorcylate aminopyrazoles (RAPs), which represent the first class of Hsp90 inhibitors capable of selectively targeting fungal Hsp90 isoforms (from pathogens like Cryptococcus neoformans and Candida albicans) over their human counterparts. nih.govacs.orgacs.org These synthetic compounds, which combine a resorcylate amide with an aminopyrazole moiety, have demonstrated potent, broad-spectrum, and fungal-selective Hsp90 inhibition in biochemical assays. acs.org

Structure-activity relationship studies and X-ray crystallography have provided insights into the basis for this selectivity. nih.govacs.org It is hypothesized that intrinsic differences in the flexibility of the ATP-binding domain of fungal versus human Hsp90 isoforms allow for selective inhibition by the RAPs. nih.govacs.org Iterative optimization of the RAP scaffold has led to compounds with improved whole-cell activity against C. neoformans. nih.govacs.org Computational studies, including 3D-QSAR and molecular docking, have further guided the design of novel RAP candidates with enhanced potency and favorable ADME/T properties. rsc.org The inhibition of Hsp90 by these pyrazole-based compounds can compromise fungal thermotolerance and other virulence factors, offering a promising strategy to combat invasive fungal infections. nih.gov

The table below highlights key findings for resorcylate aminopyrazole (RAP) Hsp90 inhibitors.

| Compound Class | Target | Key Finding |

| Resorcylate Aminopyrazoles (RAPs) | Fungal Hsp90 (C. neoformans, C. albicans) | First class of fungal-selective Hsp90 inhibitors. nih.govacs.org |

| RAPs (Optimized) | C. neoformans Hsp90 | Improved whole-cell activity and low nanomolar biochemical potency. nih.govbu.edu |

| RAPs (Lead compounds) | Fungal Hsp90 | >100-fold selectivity over human Hsp90 isoforms in cellular lysates. bu.edu |

Information based on studies of resorcylate aminopyrazole Hsp90 inhibitors. nih.govacs.orgbu.edu

Other Reported Biological Activities of Pyrazole Scaffold

The versatility of the pyrazole scaffold extends to a wide range of other biological activities, underscoring its status as a "privileged structure" in drug discovery. nih.govnih.gov Beyond the previously discussed areas, pyrazole derivatives have been reported to possess potential as angiotensin-converting enzyme (ACE) inhibitors, antidiabetic, antiparkinsonian, and neuroprotective agents. nih.govresearchgate.netbenthamdirect.comeurekaselect.comnih.govmdpi.comnih.gov

ACE Inhibitors: Pyrazole derivatives have been investigated for their ability to inhibit the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system that regulates blood pressure. nih.govnih.gov A study preparing a series of chalcones and their corresponding pyrazole derivatives found that some compounds exerted notable ACE inhibitory activity. nih.gov The most potent pyrazole from this series exhibited an IC₅₀ value of 0.213 mM. nih.gov

Antidiabetic Activity: The pyrazole nucleus is a component of several strategies to combat diabetes. researchgate.netbenthamdirect.comeurekaselect.commdpi.comtandfonline.com Pyrazole-containing compounds have been shown to act as inhibitors of enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-4), all of which are targets for managing hyperglycemia. researchgate.netmdpi.comtandfonline.com For example, the approved antidiabetic drug Teneligliptin features a pyrazole motif. researchgate.net Other pyrazole derivatives function as agonists for peroxisome proliferator-activated receptors (PPAR-α and γ) or as antagonists at the cannabinoid-1 (CB1) receptor, both of which are implicated in metabolic regulation. researchgate.netbenthamdirect.com

Antiparkinsonian and Neuroprotective Activity: The potential of pyrazole derivatives in treating neurodegenerative disorders like Parkinson's disease is an emerging area of research. nih.gov While specific antiparkinsonian mechanisms are still being elucidated, the neuroprotective properties of some pyrazoles have been reported. nih.gov These effects may be linked to various mechanisms, including antioxidant properties and modulation of neuronal signaling pathways. The ability of pyrazole-based compounds to cross the blood-brain barrier is a critical factor in their development for central nervous system disorders.

The table below provides a summary of these diverse biological activities.

| Biological Activity | Target/Mechanism | Example/Finding |

| ACE Inhibition | Angiotensin-Converting Enzyme (ACE) | Pyrazole 15 showed an IC₅₀ of 0.213 mM. nih.gov |

| Antidiabetic | α-amylase, α-glucosidase, DPP-4, PPARs, CB1 receptor | The approved drug Teneligliptin contains a pyrazole scaffold. researchgate.net |

| Antihypertensive | NO/cGMP pathway | A pyrazole-tetrazole derivative reduced blood pressure in hypertensive rats. nih.gov |

| Neuroprotection | Various neuronal pathways | Pyrazole derivatives are reported to have neuroprotective properties. nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design with Pyrazole Derivatives

Systematic Modification of Substituents on the Pyrazole (B372694) Ring

The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the compound's pharmacological properties and binding affinity to its target. The N1-substituent can influence the molecule's orientation within a binding pocket and establish critical interactions.

For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, a 2,4-dichlorophenyl substitution at the N1-position was found to be optimal for binding affinity. acs.orgnih.gov Other substitutions, such as a 4-chlorophenyl or 4-nitrophenyl group, resulted in decreased affinity. acs.org This highlights the sensitivity of the target receptor to the electronic and steric properties of the N1-substituent.

Computational studies on pyrazole-based B-Raf kinase inhibitors have further elucidated the role of the N1-substituent. Molecular dynamics simulations revealed that the most active compounds formed stable interactions with residues at the entrance of the B-Raf active site. nih.gov The nature of the N1-substituent, such as a 4-piperidinyl group versus a tetrahydro-2H-pyran-4-yl group, significantly affected the stability of these interactions and the formation of a critical water-wire hydrogen bond network, directly impacting inhibitory activity. nih.gov Systematic studies on 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation and arylation can be achieved, with the regiochemistry influenced by steric effects. acs.org

Table 1: Impact of N1-Substitution on Biological Activity

| N1-Substituent | Target | Effect on Activity | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl | Cannabinoid Receptor 1 (CB1) | Optimal for binding affinity | acs.orgnih.gov |

| 4-Chlorophenyl | Cannabinoid Receptor 1 (CB1) | Decreased affinity | acs.org |

| 4-Piperidinyl | B-Raf Kinase | High activity, stable interactions | nih.gov |

The substituents at the C3 and C5 positions of the pyrazole ring are critical for modulating biological activity and selectivity. These positions are often involved in key interactions with the target protein and their modification can drastically alter a compound's efficacy. The tautomeric nature of pyrazoles means that in N-unsubstituted pyrazoles, the C3 and C5 positions are interchangeable. mdpi.comresearchgate.net

In the development of inhibitors for Trypanosoma brucei N-myristoyltransferase, the presence of methyl groups at both the 3- and 5-positions was important. acs.org While removing either the 3-methyl or the 5-methyl group independently did not significantly affect enzyme potency, the removal of both resulted in a substantial loss of activity. acs.org For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were identified as crucial for potent antagonistic activity. nih.gov Similarly, for meprin α inhibitors, a 3,5-diphenylpyrazole (B73989) scaffold showed high potency, which was diminished by the introduction of smaller groups like methyl or benzyl (B1604629) at these positions. nih.gov The nature of the aryl substituent at the 3 and 5 positions also significantly influences catalytic activity in processes like CO2 fixation, with electron-withdrawing groups generally leading to higher conversion rates than electron-donating groups. nih.gov

The presence of an amino group at the C3 or C5 position, as seen in 3(5)-aminopyrazoles, is a key feature in many biologically active compounds. mdpi.commdpi.com This amino group can act as a crucial hydrogen bond donor, contributing significantly to binding affinity. For example, in a series of p38 MAP kinase inhibitors, an exocyclic amine at the 5-position was found to form a unique hydrogen bond with a threonine residue in the ATP binding pocket, a feature that likely contributes to the inhibitor's high selectivity. nih.gov

The introduction of aromatic and heterocyclic rings as substituents on the pyrazole core is a common strategy to enhance biological activity. These groups can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, thereby improving the binding affinity and selectivity of the compound.

For instance, in a series of neuroprotective pyrazole derivatives, electron-withdrawing substituents like a para-bromo group on an aromatic ring attached to the pyrazole core elicited higher activity compared to electron-donating groups. frontiersin.org In the design of kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar heterocycle like pyrazole itself led to a 20-fold increase in potency. nih.gov The attachment of a thiazole (B1198619) moiety to the pyrazole ring has been shown to confer significant cytotoxic efficacy against cancer cell lines. frontiersin.org Similarly, studies on meprin inhibitors demonstrated that pyrazole derivatives bearing heteroaromatic moieties represent promising lead structures due to their favorable selectivity profiles. nih.gov The nature of the aryl groups at the 3 and 5 positions significantly impacts activity; for example, 3,5-diphenylpyrazole is a potent inhibitor of meprin α. nih.govnih.gov

Identification of Key Pharmacophoric Elements for Desired Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying these key elements is a cornerstone of rational drug design.

For pyrazole-based cannabinoid receptor antagonists, SAR studies identified a clear pharmacophore consisting of three key elements:

A para-substituted phenyl ring at the C5-position. nih.gov

A carboxamido group at the C3-position. nih.gov

A 2,4-dichlorophenyl substituent at the N1-position. nih.gov

Computational Approaches in SAR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the structural and functional properties of molecules like pyrazole derivatives. eurasianjournals.com Techniques such as molecular docking, quantum mechanical calculations, and molecular dynamics (MD) simulations are used to predict binding modes, understand electronic structures, and explore the dynamic behavior of ligand-receptor complexes. eurasianjournals.comnih.gov

Molecular docking studies are frequently used to predict how pyrazole derivatives bind to their biological targets. For example, docking studies helped confirm that certain pyrazole-based hybrid heteroaromatics displayed effective binding with CDK2 protein, which correlated with their antiproliferative activity. mdpi.com In another study, docking and MD simulations of N1-substituted pyrazole derivatives in complex with B-Raf kinase helped to understand the energetic preferences and key interactions responsible for their inhibitory activity. nih.gov These simulations identified a "water wire" hydrogen-bond network that was crucial for the activity of the most potent compounds. nih.gov

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic properties of molecules. eurasianjournals.comresearchgate.net These calculations can explain the regioselectivity of reactions, such as the N-alkylation of pyrazoles, by determining the relative stability of reaction intermediates. acs.org Integrating computational approaches like molecular docking with deep learning has been used to screen large virtual libraries of pyrazole derivatives to identify promising candidates, such as potential inhibitors for the SARS-CoV-2 main protease. nih.gov

Table 2: Application of Computational Methods in Pyrazole SAR

| Computational Method | Application | Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode of pyrazole hybrids | Confirmed effective binding with CDK2 protein | mdpi.com |

| Molecular Dynamics (MD) Simulations | Analyzing dynamics of pyrazole inhibitors in B-Raf kinase | Identified key stable interactions and water-wire network | nih.gov |

| Density Functional Theory (DFT) | Justifying regioselectivity of N-substitution | Explained preference for N1-alkylation based on anion stability | acs.org |

Lead Optimization Strategies Based on SAR Insights

Lead optimization is the process of refining a promising "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. This iterative process is heavily guided by the SAR data obtained from previous rounds of synthesis and testing.

A key strategy in lead optimization is to systematically modify different parts of the lead scaffold. For pyrazole-based inhibitors of Trypanosoma brucei, the lead compound suffered from moderate metabolic stability. acs.org Optimization efforts focused on various positions of the pyrazole scaffold. By introducing different substituents, researchers were able to significantly improve metabolic stability while maintaining or even increasing in vitro potency. acs.org

Another common optimization strategy involves "capping" functional groups to improve properties like CNS penetration. In a series of pyrazole sulfonamide inhibitors, the acidic sulfonamide group was capped, which reduced the polar surface area and acidity. acs.org This modification led to compounds with markedly increased blood-brain barrier penetration, a critical requirement for treating stage 2 Human African Trypanosomiasis. acs.org